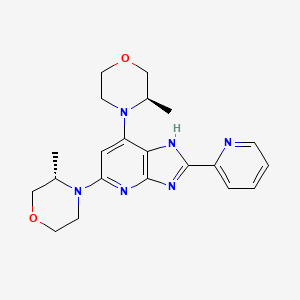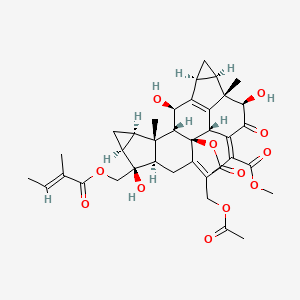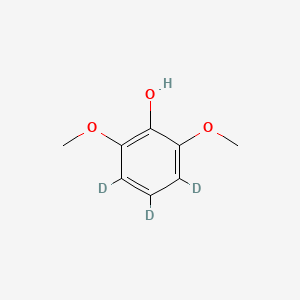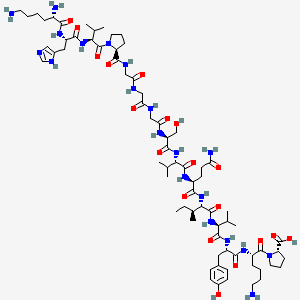![molecular formula C21H19N5O3 B12390453 5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine](/img/structure/B12390453.png)
5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine is a complex organic compound with a unique structure that includes a dioxino pyrrole ring, a quinoxaline moiety, and a benzoxazole group
Métodos De Preparación
The synthesis of 5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine involves multiple steps, including the formation of the dioxino pyrrole ring, the quinoxaline moiety, and the benzoxazole group. The reaction conditions typically require specific reagents and catalysts to ensure the correct formation of each part of the molecule. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the molecule.
Aplicaciones Científicas De Investigación
5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, researchers might explore its potential as a therapeutic agent due to its unique structure. In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The dioxino pyrrole ring, quinoxaline moiety, and benzoxazole group each contribute to its overall activity. These interactions can affect various biological processes, potentially leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application being studied.
Comparación Con Compuestos Similares
When compared to similar compounds, 5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine stands out due to its unique combination of structural features. Similar compounds might include those with dioxino pyrrole rings, quinoxaline moieties, or benzoxazole groups, but few compounds combine all three in the same molecule. This uniqueness can lead to distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C21H19N5O3 |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C21H19N5O3/c22-21-25-16-8-13(2-4-17(16)29-21)12-1-3-14-15(7-12)24-20(9-23-14)26-10-18-19(11-26)28-6-5-27-18/h1-4,7-9,18-19H,5-6,10-11H2,(H2,22,25)/t18-,19+ |
Clave InChI |
SPYYQFSRIJDCSR-KDURUIRLSA-N |
SMILES isomérico |
C1CO[C@H]2CN(C[C@H]2O1)C3=CN=C4C=CC(=CC4=N3)C5=CC6=C(C=C5)OC(=N6)N |
SMILES canónico |
C1COC2CN(CC2O1)C3=CN=C4C=CC(=CC4=N3)C5=CC6=C(C=C5)OC(=N6)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,3S,5R)-5-ethyl-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390373.png)





![(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(trideuteriomethylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12390415.png)


![N-Nitroso-3-azabicyclo[3.3.0]octane-d4](/img/structure/B12390429.png)

![propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12390446.png)

